Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate
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Overview
Description
“Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate” is a complex organic compound. It contains a pyrimidine ring, which is a key component of many biological compounds, including nucleic acids .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For instance, it might react with aliphatic amines to give the corresponding acetamides .Scientific Research Applications
Molecular Docking and Synthesis Studies
- The molecular docking and synthesis studies of derivatives of Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate have shown promising interactions with proteins such as CDK4. Compounds synthesized using aromatic aldehyde, ethylcyanoacetate, and thiourea displayed high affinity and good hydrogen bonding interaction with CDK4 protein, indicating potential therapeutic applications (Holam, Santhoshkumar, & Killedar, 2022).
Development of Antitumor Agents
- Novel compounds synthesized from the pyrrolo[2,3-d]pyrimidine scaffold, including derivatives of this compound, have shown dual inhibitory activity against human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS). These compounds, through their action on DHFR and TS, have demonstrated potent antitumor activity and are considered potential antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Synthesis of Novel Biological Compounds
- Research has been conducted on the synthesis of novel biological compounds, including this compound derivatives, with promising biological activities. The synthesis process involves the formation of dihydropyrimidine skeleton and installation of the pyrimidine ring with an amino group. These newly synthesized compounds were characterized by analytical data, IR, 1H NMR, and mass spectrometry (Wanare, 2022).
Antimicrobial and Antioxidant Potential
- Research into the antimicrobial and antioxidant potential of newly synthesized compounds, including derivatives of this compound, has shown promising results. These compounds have been tested against various bacterial strains and fungal species, revealing substantial antimicrobial and antioxidant activity (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).
Future Directions
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, including modified pyrimidine nucleosides, exhibit various biological activities .
Mode of Action
It’s known that the compound can react with aliphatic amines to give corresponding acetamides . Its reactions with hydrazine hydrate and aniline afford 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4 (3 H )-ones, respectively .
Biochemical Pathways
Pyrimidine bases are one of the main components of nucleic acids , suggesting that this compound may interact with these pathways.
Result of Action
Pyrimidine derivatives, including modified pyrimidine nucleosides, were found to exhibit anticancer, antitubercular, anti-hiv, and other activities against various diseases and infections .
Action Environment
It’s known that the compound is stable under normal temperature and pressure , and it should be stored in a cool, dry place with good ventilation .
Properties
IUPAC Name |
methyl 2-[(4-amino-5-benzamido-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-3-10(15(23)24-2)25-16-19-12(17)11(14(22)20-16)18-13(21)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,18,21)(H3,17,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGAURPUNVBBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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